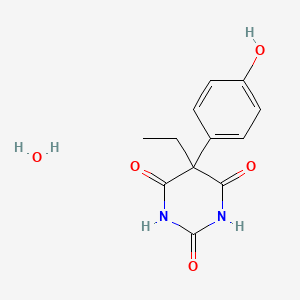

5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione;hydrate

Description

5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione hydrate is a barbiturate derivative characterized by a 5-ethyl substituent and a 4-hydroxyphenyl group at the 5-position of the diazinane (hexahydropyrimidine) core. The hydrate form indicates the presence of water molecules in the crystal lattice, which may enhance its stability and solubility . Barbiturates are historically significant as central nervous system (CNS) depressants, acting primarily via potentiation of GABAA receptor activity.

Properties

IUPAC Name |

5-ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4.H2O/c1-2-12(7-3-5-8(15)6-4-7)9(16)13-11(18)14-10(12)17;/h3-6,15H,2H2,1H3,(H2,13,14,16,17,18);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYACWAYRFZUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703843 | |

| Record name | 5-Ethyl-5-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-89-3 | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(4-hydroxyphenyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-5-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-5-(p-hydroxyphenyl)barbituric acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of ethyl hydantoin with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Basic Information

- IUPAC Name : 5-ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione

- CAS Number : 379-34-0

- Molecular Formula : C₁₂H₁₄N₂O₅

- Molecular Weight : 266.25 g/mol

- Melting Point : 218-220 °C

- Density : 1.33 g/cm³

Structural Characteristics

The compound features a diazinane ring system with hydroxyl and ethyl substituents that contribute to its biological activity. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various applications.

Pharmaceutical Research

5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione;hydrate has been investigated for its potential as a therapeutic agent. It is structurally related to barbiturates and has been studied for its sedative and anticonvulsant properties.

Case Study: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry explored the anticonvulsant effects of derivatives of this compound in animal models. The results indicated that certain modifications to the structure enhanced efficacy while reducing side effects associated with traditional barbiturates .

Metabolism Studies

Research has shown that this compound is a metabolite of phenobarbital, which is widely used in clinical settings for seizure management. Its metabolic pathways are crucial for understanding drug interactions and efficacy.

Case Study: Metabolic Pathways

A comprehensive metabolic study highlighted the conversion of phenobarbital to 4-hydroxyphenobarbital in liver microsomes. This transformation was found to influence the pharmacokinetics of phenobarbital, thereby affecting its therapeutic outcomes .

Toxicological Assessments

Given its structural similarities to other barbiturates, this compound is also evaluated for potential toxicity. Studies have assessed its effects on various biological systems to determine safe dosage levels.

Case Study: Toxicity Evaluation

In a toxicological assessment conducted on rodents, researchers examined the acute and chronic effects of the compound. Findings suggested that while it exhibits lower toxicity compared to traditional barbiturates, careful monitoring is required during therapeutic use .

Data Tables

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydantoin ring can also interact with nucleic acids and proteins, affecting their structure and function .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among barbiturates arise from substituents at the 5-position of the diazinane core. Below is a comparative analysis:

Key Observations :

- The 4-hydroxyphenyl group introduces a polar aromatic moiety, contrasting with alkyl (amobarbital, vinbarbital) or non-hydroxylated aromatic (phenobarbital) substituents.

- The hydrate form may improve aqueous solubility compared to non-hydrated analogs like phenobarbital, which has low water solubility .

Chemical and Physical Properties

- Hydrogen Bonding: The hydroxyl group in the target compound facilitates hydrogen bonding, influencing crystal packing and melting point. For example, phenobarbital (non-hydroxylated) melts at 174–178°C, while hydroxylated derivatives (e.g., 5-ethyl-5-(2-hydroxyethyl)-...) exhibit lower melting points due to disrupted lattice stability .

Pharmacological Activity

- GABAA Receptor Affinity: Classical barbiturates like amobarbital and phenobarbital exhibit strong GABAA potentiation, leading to sedative-hypnotic effects. The polar 4-hydroxyphenyl group may reduce receptor binding efficiency, altering efficacy or duration of action .

- Metabolic Stability: Hydroxyl groups are susceptible to glucuronidation or sulfation, which may shorten the half-life compared to non-hydroxylated analogs like vinbarbital .

Biological Activity

5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione;hydrate, also known as p-Hydroxyphenobarbital, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₄ |

| Molecular Weight | 248.24 g/mol |

| CAS Number | 379-34-0 |

| Synonyms | p-Hydroxyphenobarbital |

Research indicates that 5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione;hydrate functions primarily through its interaction with various biological targets. It has been shown to exhibit:

- Inhibition of Influenza Endonuclease : A study highlighted its effectiveness as an inhibitor of influenza endonuclease activity. This mechanism is crucial for the development of antiviral agents targeting influenza viruses .

- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which are essential in mitigating oxidative stress in biological systems.

Pharmacological Effects

Several studies have documented the pharmacological effects of this compound:

- Antiviral Activity : Its ability to inhibit viral replication makes it a candidate for further research in antiviral drug development.

- Cytotoxicity : The compound has shown varying levels of cytotoxic effects on different cancer cell lines, indicating potential applications in oncology .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Study on Antiviral Properties

A significant study evaluated the efficacy of 5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione;hydrate against influenza viruses. The results indicated that the compound effectively inhibited the endonuclease activity of viral RNA polymerase, suggesting its potential as a therapeutic agent against influenza .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects on various cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity, particularly against breast and prostate cancer cells. The IC50 values ranged from 15 to 30 µM depending on the cell line tested .

Summary of Biological Activities

Q & A

Q. What statistical methods validate biological activity data across independent studies?

- Methodology :

- Meta-analysis : Pool IC₅₀ values from multiple studies using random-effects models.

- Bland-Altman plots : Assess agreement between assay platforms (e.g., fluorescence vs. luminescence).

- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.